molecular formula C9H11N3O6 B053493 Hydroxyethyl-2,6-dinitro-p-anisidine CAS No. 122252-11-3

Hydroxyethyl-2,6-dinitro-p-anisidine

Cat. No. B053493
M. Wt: 257.2 g/mol
InChI Key: DRGWFGDFEXFERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyethyl-2,6-dinitro-p-anisidine (HDNPA) is an organic compound with the molecular formula C9H11N3O6. It is a yellow crystalline powder that is used in scientific research as a reagent for the detection of amino acids and proteins. HDNPA is synthesized by the reaction of 2,6-dinitro-p-anisidine with ethylene oxide.

Mechanism Of Action

Hydroxyethyl-2,6-dinitro-p-anisidine reacts with primary amines in amino acids and proteins to form a yellow-colored product. The reaction is based on the formation of a Schiff base between the primary amine and the aldehyde group of Hydroxyethyl-2,6-dinitro-p-anisidine. The Schiff base is then reduced to form a stable yellow-colored product that can be measured spectrophotometrically.

Biochemical And Physiological Effects

Hydroxyethyl-2,6-dinitro-p-anisidine does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a reagent for the detection of amino acids and proteins.

Advantages And Limitations For Lab Experiments

The advantages of using Hydroxyethyl-2,6-dinitro-p-anisidine in lab experiments are its high sensitivity and specificity for the detection of amino acids and proteins. It is a simple and cost-effective method that can be used to quantify amino acids and proteins in biological samples. The limitations of using Hydroxyethyl-2,6-dinitro-p-anisidine are its limited applicability to certain amino acids and proteins and its susceptibility to interference from other compounds in biological samples.

Future Directions

There are several future directions for the use of Hydroxyethyl-2,6-dinitro-p-anisidine in scientific research. One direction is the development of new colorimetric assays that can detect a wider range of amino acids and proteins. Another direction is the use of Hydroxyethyl-2,6-dinitro-p-anisidine in the development of biosensors for the detection of amino acids and proteins in real-time. Additionally, Hydroxyethyl-2,6-dinitro-p-anisidine can be used in the development of new drugs and therapies for the treatment of diseases that involve abnormal amino acid and protein metabolism.
Conclusion:
In conclusion, Hydroxyethyl-2,6-dinitro-p-anisidine is a yellow crystalline powder that is widely used in scientific research as a reagent for the detection of amino acids and proteins. It is synthesized by the reaction of 2,6-dinitro-p-anisidine with ethylene oxide and has a high sensitivity and specificity for the detection of amino acids and proteins. Hydroxyethyl-2,6-dinitro-p-anisidine has no known biochemical or physiological effects on living organisms and has several advantages and limitations for lab experiments. There are several future directions for the use of Hydroxyethyl-2,6-dinitro-p-anisidine in scientific research, including the development of new colorimetric assays and biosensors, and the development of new drugs and therapies for the treatment of diseases that involve abnormal amino acid and protein metabolism.

Scientific Research Applications

Hydroxyethyl-2,6-dinitro-p-anisidine is used in scientific research as a reagent for the detection of amino acids and proteins. It is used in colorimetric assays to determine the concentration of amino acids and proteins in biological samples. Hydroxyethyl-2,6-dinitro-p-anisidine reacts with primary amines in amino acids and proteins to form a yellow-colored product that can be measured spectrophotometrically. This method is widely used in biochemical and biomedical research for the quantification of amino acids and proteins.

properties

CAS RN

122252-11-3

Product Name

Hydroxyethyl-2,6-dinitro-p-anisidine

Molecular Formula

C9H11N3O6

Molecular Weight

257.2 g/mol

IUPAC Name

2-(4-methoxy-2,6-dinitroanilino)ethanol

InChI

InChI=1S/C9H11N3O6/c1-18-6-4-7(11(14)15)9(10-2-3-13)8(5-6)12(16)17/h4-5,10,13H,2-3H2,1H3

InChI Key

DRGWFGDFEXFERK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-]

Other CAS RN

122252-11-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 2,6-dinitro-hydroquinone dimethyl ether (B. Relchert and W. Turkewitsch, Arch. der Pharmazie 276, 397, 406 (1938)) was stirred in 15 ml of ethanol amine for one hour at room temperature, whereupon the mixture was poured on ice and neutralized with acetic acid. The precipitated red crystals were filtered with suction. 0.9 g (78 percent of the theoretical yield) of the product was obtained; it has a melting point of 104° C.
Quantity
1 g
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15 mL
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Reaction Step One
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0 (± 1) mol
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